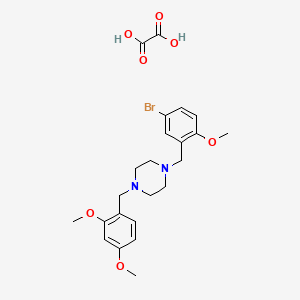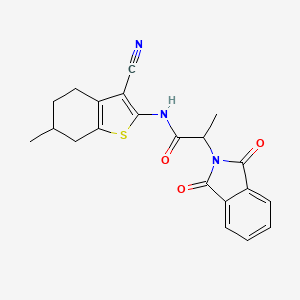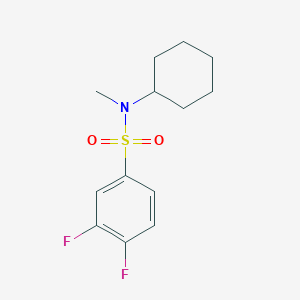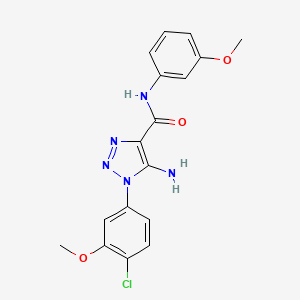![molecular formula C16H14ClNO5S B5084026 [2-chloro-4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenoxy]acetic acid](/img/structure/B5084026.png)
[2-chloro-4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenoxy]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-chloro-4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenoxy]acetic acid is a synthetic compound that has gained attention due to its potential applications in scientific research. This compound is commonly referred to as compound 1 and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments.
Mécanisme D'action
The mechanism of action of compound 1 involves the inhibition of specific enzymes and receptors in the body. In cancer cells, compound 1 inhibits the activity of topoisomerase II, which is essential for DNA replication and cell division. In inflammation, compound 1 inhibits the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. In neuroscience, compound 1 modulates the activity of GABA and glutamate receptors, which are involved in the regulation of neurotransmitter activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of compound 1 are dependent on the specific application and concentration used. In cancer cells, compound 1 induces apoptosis and inhibits cell proliferation, leading to the inhibition of tumor growth. In inflammation, compound 1 reduces the production of pro-inflammatory cytokines, leading to a reduction in inflammation. In neuroscience, compound 1 modulates the activity of neurotransmitters, leading to changes in synaptic activity and neuronal function.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using compound 1 in lab experiments include its high purity and yield, its ability to inhibit specific enzymes and receptors, and its potential applications in various scientific research fields. The limitations of using compound 1 in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.
Orientations Futures
For the study of compound 1 include further investigation of its potential applications in cancer research, inflammation research, and neuroscience research. Additionally, studies are needed to determine the safety and efficacy of compound 1 in animal models and humans. Further optimization of the synthesis method and modifications to the chemical structure may also lead to the development of more potent and selective compounds for use in scientific research.
Méthodes De Synthèse
Compound 1 is synthesized using a multi-step process that involves the reaction of 2-chloro-4-nitrophenol with 2,3-dihydro-1H-indole-1-carboxaldehyde, followed by reduction and subsequent reaction with chloroacetic acid. The final product is obtained after purification and isolation using column chromatography. The synthesis of compound 1 has been optimized to produce high yields and purity, making it suitable for use in scientific research.
Applications De Recherche Scientifique
Compound 1 has been studied for its potential applications in various scientific research fields, including cancer research, inflammation research, and neuroscience research. In cancer research, compound 1 has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Inflammation research has shown that compound 1 can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neuroscience research, compound 1 has been shown to modulate the activity of neurotransmitters, making it a potential candidate for the treatment of neurological disorders.
Propriétés
IUPAC Name |
2-[2-chloro-4-(2,3-dihydroindol-1-ylsulfonyl)phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO5S/c17-13-9-12(5-6-15(13)23-10-16(19)20)24(21,22)18-8-7-11-3-1-2-4-14(11)18/h1-6,9H,7-8,10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULVCBZACPCXZHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC(=C(C=C3)OCC(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]methyl}-1H-indole oxalate](/img/structure/B5083953.png)
![1-{2-[(3-bromophenyl)amino]-2-oxoethyl}-2-oxo-N-propyl-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5083968.png)

![N-(2-hydroxycyclohexyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B5083980.png)
![5-{5-bromo-2-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5083984.png)
![1-[(6-bromohexyl)oxy]-3-phenoxybenzene](/img/structure/B5083994.png)

![3-[(2,2-dimethylpropanoyl)amino]benzamide](/img/structure/B5084001.png)

![2-amino-4-(2,3-dimethoxyphenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B5084018.png)

![N-(3-cyanophenyl)-2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]butanamide](/img/structure/B5084032.png)
![3-butoxy-N-{[(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5084040.png)
